molecular formula C15H13BrN2O6S B4298964 3-{[(4-bromophenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoic acid

3-{[(4-bromophenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoic acid

Cat. No.: B4298964
M. Wt: 429.2 g/mol
InChI Key: ZWSJAXIHVNMQHR-UHFFFAOYSA-N
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Description

3-{[(4-bromophenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoic acid is an organic compound characterized by the presence of both bromophenyl and nitrophenyl groups attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-bromophenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available 4-bromobenzenesulfonyl chloride and 3-nitrobenzaldehyde.

    Formation of Intermediate: The first step involves the reaction of 4-bromobenzenesulfonyl chloride with an amine to form the sulfonamide intermediate.

    Aldol Condensation: The intermediate is then subjected to an aldol condensation with 3-nitrobenzaldehyde in the presence of a base such as sodium hydroxide to form the desired product.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance efficiency and yield. Additionally, industrial processes may employ greener solvents and catalysts to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group, which can further participate in various reactions.

    Reduction: The bromophenyl group can be involved in substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions to replace the bromine atom.

Major Products

    Reduction of Nitro Group: The major product is the corresponding aniline derivative.

    Substitution of Bromine: The major products are various substituted phenyl derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-{[(4-bromophenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules. It is also investigated for its potential as a biochemical probe.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The presence of both bromophenyl and nitrophenyl groups can enhance the compound’s ability to interact with biological targets.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It is also employed in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 3-{[(4-bromophenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoic acid exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, while the nitrophenyl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(4-chlorophenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoic acid
  • 3-{[(4-methylphenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoic acid
  • 3-{[(4-fluorophenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoic acid

Uniqueness

Compared to similar compounds, 3-{[(4-bromophenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoic acid is unique due to the presence of the bromine atom, which can enhance its reactivity and binding affinity. The bromine atom also allows for further functionalization through substitution reactions, providing a versatile platform for the development of new derivatives.

Conclusion

This compound is a compound with significant potential in various fields of research and industry. Its unique structural features and reactivity make it a valuable building block for the synthesis of complex molecules and materials. Ongoing research continues to explore its applications and mechanisms of action, highlighting its importance in modern science.

Properties

IUPAC Name

3-[(4-bromophenyl)sulfonylamino]-3-(3-nitrophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O6S/c16-11-4-6-13(7-5-11)25(23,24)17-14(9-15(19)20)10-2-1-3-12(8-10)18(21)22/h1-8,14,17H,9H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSJAXIHVNMQHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(CC(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{[(4-bromophenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoic acid
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3-{[(4-bromophenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoic acid
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3-{[(4-bromophenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoic acid

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